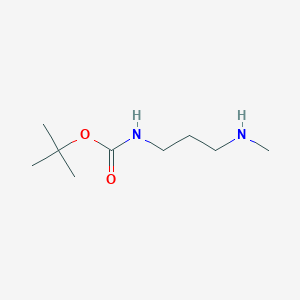

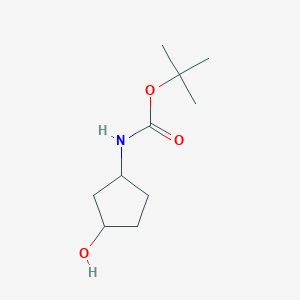

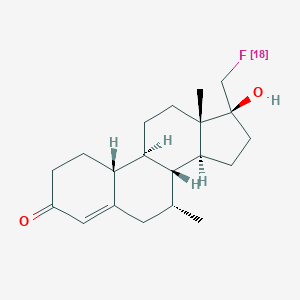

3-Benzyl-1-methylpiperazine

Vue d'ensemble

Description

3-Benzyl-1-methylpiperazine is a chemical compound that belongs to the class of benzylpiperazines. These compounds have been studied for various applications, including their use in the synthesis of pharmaceuticals and as ligands for central nervous system receptors. Although the specific compound 3-Benzyl-1-methylpiperazine is not directly mentioned in the provided papers, the related benzylpiperazine derivatives offer insights into the chemical and physical properties, synthesis methods, and potential applications of this class of compounds.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives can be achieved through various methods. One approach involves the direct and scalable synthesis of benzylpiperazines from the corresponding benzaldehyde and piperazine using a continuous-flow hydrogenation apparatus, which is both environmentally friendly and safe . Another method includes the in situ synthesis of benzylpiperazine derivatives through direct reductive alkylation, which has been shown to be efficient and easy to scale-up . These methods highlight the potential for synthesizing 3-Benzyl-1-methylpiperazine in an efficient and environmentally conscious manner.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives can be elucidated using techniques such as gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography . For example, the structure of a new designer benzylpiperazine was confirmed using two-dimensional NMR correlations . Additionally, N4-methylation of certain benzylpiperazine derivatives has been found to change their conformation from folded to extended, as revealed by single crystal X-ray crystallography . These findings suggest that the molecular structure of 3-Benzyl-1-methylpiperazine could similarly be analyzed and confirmed using these techniques.

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions. For instance, the synthesis of benzylpiperazine derivatives can involve intramolecular dehydration and Lewis acid-associated cyclization . Furthermore, the transformation of certain benzylpiperazine derivatives into ligands for central nervous system receptors has been described, involving steps such as Swern oxidation, Wittig reaction, and subsequent hydrogenation . These reactions demonstrate the chemical versatility of benzylpiperazine derivatives and suggest that 3-Benzyl-1-methylpiperazine could also be modified through similar chemical pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can be characterized using various spectroscopic methods. For example, the chiral solvating properties of certain benzylpiperazine derivatives have been studied using NMR spectroscopy, which can be used to determine enantiomer compositions . Additionally, the crystal structure of a benzylpiperazine derivative has been determined, revealing a three-dimensional network of hydrogen bonds and π-π interactions that contribute to crystal stabilization . These studies provide a foundation for understanding the physical and chemical properties of 3-Benzyl-1-methylpiperazine.

Applications De Recherche Scientifique

Chiral Solvating Properties

- Chiral Solvating Agents in NMR Spectroscopy : The compound (S)-1-benzyl-6-methylpiperazine-2,5-dione, closely related to 3-Benzyl-1-methylpiperazine, has been studied for its chiral solvating properties in NMR spectroscopy. This compound can form diastereomeric hydrogen-bonded associates with various racemic compounds, aiding in determining enantiomer compositions in NMR analysis (Wagger et al., 2007).

Synthesis of Heterocyclic Compounds

- Synthesis of Piperazine Derivatives : Research has focused on synthesizing various piperazine derivatives, including those related to 3-Benzyl-1-methylpiperazine, for potential applications in pharmacology and chemistry. The synthesis methods often involve multiple steps and various chemical reactions to achieve the desired derivatives (Lin Xi-quan, 2009).

Fragmentation Studies in Mass Spectrometry

- Fragmentation Pathways in Mass Spectrometry : Studies on compounds like 1-benzyl-4-methylpiperazine (related to 3-Benzyl-1-methylpiperazine) have provided insights into the fragmentation pathways during mass spectrometry. These findings are crucial for understanding the behavior of these compounds under various analytical conditions (Y. Chai et al., 2017).

Crystallization Studies

- Cocrystallization with Other Compounds : Cocrystallization studies involving N-methylpiperazine, which shares structural similarities with 3-Benzyl-1-methylpiperazine, help in understanding the hydrogen-bonding supramolecular architectures. These studies are valuable in the field of crystal engineering and host-guest chemistry (Lei Wang et al., 2011).

Mécanisme D'action

Target of Action

3-Benzyl-1-methylpiperazine is a derivative of benzylpiperazine . Benzylpiperazine has been shown to act on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . Therefore, it is likely that 3-Benzyl-1-methylpiperazine may have similar targets.

Mode of Action

Benzylpiperazine has amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation . As a derivative, 3-Benzyl-1-methylpiperazine might share a similar mode of action.

Biochemical Pathways

Given its similarity to benzylpiperazine, it may affect theserotonergic and dopaminergic pathways . These pathways are involved in mood regulation, reward, and motor control.

Pharmacokinetics

Benzylpiperazine is known to be metabolized in the liver and excreted by the kidneys . It’s reasonable to hypothesize that 3-Benzyl-1-methylpiperazine may have similar ADME properties.

Result of Action

Benzylpiperazine is known to haveeuphoriant and stimulant properties . Therefore, 3-Benzyl-1-methylpiperazine might have similar effects.

Safety and Hazards

Orientations Futures

In the synthetic routes originally developed at Wyeth for Bosutinib, the piperazine ring was inserted in the last synthetic steps, in two different ways . This suggests that the synthesis of 3-Benzyl-1-methylpiperazine and similar compounds could be further optimized in the future.

Relevant Papers

- "Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine"

- "Indoles and 1-(3-(benzyloxy)benzyl)piperazines: Reversible and selective monoamine oxidase B inhibitors identified by screening an in-house compound library"

Propriétés

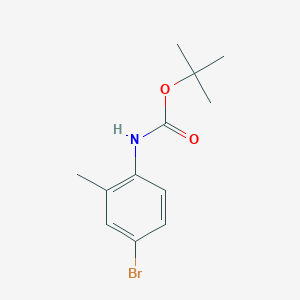

IUPAC Name |

3-benzyl-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHPPXZJEYFKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569620 | |

| Record name | 3-Benzyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-1-methylpiperazine | |

CAS RN |

137539-25-4 | |

| Record name | 3-Benzyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the compound containing 3-benzyl-1-methylpiperazine interact with PAK4, and what are the potential downstream effects of this interaction?

A1: The research paper [] focuses on elucidating the crystal structure of human PAK4 in complex with the aforementioned compound. While it details the structural intricacies of this binding, it doesn't delve into the specific downstream effects or the mechanism of action beyond the structural level. Further research is needed to fully understand the functional consequences of this interaction, such as its impact on PAK4 activity and downstream signaling pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.